molecular formula C19H12F2N4O2S2 B2848528 N~1~-(2,4-difluorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide CAS No. 1251597-99-5

N~1~-(2,4-difluorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide

Cat. No. B2848528
CAS RN: 1251597-99-5
M. Wt: 430.45
InChI Key: XRVHUXCXZKEACD-UHFFFAOYSA-N
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Description

N~1~-(2,4-difluorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide is a useful research compound. Its molecular formula is C19H12F2N4O2S2 and its molecular weight is 430.45. The purity is usually 95%.
BenchChem offers high-quality N~1~-(2,4-difluorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(2,4-difluorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Kerru et al. (2019) detailed the synthesis of thienopyrimidine linked rhodanine derivatives, including N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives. These compounds exhibited significant antimicrobial potency against various bacterial strains such as E. coli and K. pneumonia, showcasing their potential in combating bacterial infections without focusing on human therapeutic drug use and dosage (Kerru et al., 2019).

Ligand-Protein Interactions and Photovoltaic Efficiency

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, which include analogues of the compound . Their research aimed to explore the ligand-protein interactions and photovoltaic efficiency modeling of these compounds. The study highlighted the potential use of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs), indicating a novel application in renewable energy technology (Mary et al., 2020).

Structural Analysis

Boechat et al. (2011) presented the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, providing insight into the molecular geometry and intermolecular interactions of such compounds. This structural information is crucial for understanding the physical and chemical properties of the compound, aiding in the design of materials with specific functionalities (Boechat et al., 2011).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-oxo-5-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N4O2S2/c20-11-3-4-14(13(21)6-11)23-17(26)8-25-10-22-7-12(19(25)27)18-24-15(9-29-18)16-2-1-5-28-16/h1-7,9-10H,8H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVHUXCXZKEACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)C3=CN=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2,4-difluorophenyl)-2-[6-oxo-5-[4-(2-thienyl)-1,3-thiazol-2-yl]-1(6H)-pyrimidinyl]acetamide

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